molecular formula C10H17NO2 B15360369 (5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate

(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate

Cat. No.: B15360369
M. Wt: 183.25 g/mol
InChI Key: LNQINFNLDANURB-UWVGGRQHSA-N
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Description

(5S,6S)-1-Azaspiro[4.4]nonan-6-yl acetate (CAS 1787263-48-2) is a chiral spirocyclic compound of high interest in medicinal chemistry and pharmaceutical research. This compound features the 1-azaspiro[4.4]nonane skeleton, a key structural motif found in a range of biologically active molecules . The specific stereochemistry of the (5S,6S) configuration is critical for its application in the synthesis of enantiomerically pure compounds. The 1-azaspiro[4.4]nonane core is a significant pharmacophore. It constitutes the fundamental polycyclic structure of Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities against cancer cells . Notably, derivatives based on this ring system, such as the alkaloid homoharringtonine, have been approved for the treatment of chronic myeloid leukemia, underscoring the therapeutic value of this scaffold in oncology research . Beyond oncology, compounds containing the 1-azaspiro[4.4]nonane structure are also investigated for their potential as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors . Recent patent literature also indicates that related spirocyclic frameworks are being explored as inhibitors of challenging therapeutic targets like KRAS G12D in cancer . This product is supplied for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

[(5S,9S)-1-azaspiro[4.4]nonan-9-yl] acetate

InChI

InChI=1S/C10H17NO2/c1-8(12)13-9-4-2-5-10(9)6-3-7-11-10/h9,11H,2-7H2,1H3/t9-,10-/m0/s1

InChI Key

LNQINFNLDANURB-UWVGGRQHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC[C@]12CCCN2

Canonical SMILES

CC(=O)OC1CCCC12CCCN2

Origin of Product

United States

Biological Activity

(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. The synthesis typically involves cyclization reactions that yield the desired stereochemistry, crucial for its biological activity. Recent studies have focused on optimizing synthetic pathways to enhance yields and purity.

Antimicrobial Properties

Azaspiro compounds have shown promising antimicrobial activities. For instance, a study evaluating azaspiro analogues demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that modifications at specific positions significantly impacted antibacterial potency. For example, one derivative exhibited an IC50 value of 0.72 µg/mL against Escherichia coli and similar activity against other pathogens .

CompoundTarget BacteriaIC50 (µg/mL)
Compound 22E. coli0.72
Compound 22Staphylococcus aureus0.49
N-acetyl derivative 18Mycobacterium tuberculosisSimilar to linezolid

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on cancer cell lines revealed that treatment with this compound led to significant morphological changes and reduced cell viability, indicating its potential as an antiproliferative agent .

Case Study: Antiproliferative Effects
In a study involving HeLa cells, the compound caused a notable accumulation of cells in the SubG1 phase of the cell cycle, suggesting the induction of apoptosis . The following table summarizes key findings:

Cell LineConcentration (µM)Observed Effect
HeLa10Increased apoptosis
CT2620Cell cycle arrest

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • EGFR/BRAF Inhibition : Some azaspiro compounds have been reported to inhibit epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in various cancers .
  • Apoptotic Pathways : The compound has been shown to activate caspases involved in apoptotic signaling pathways, leading to programmed cell death in cancer cells .
  • Cell Cycle Modulation : It affects cell motility and alters the distribution of cells across different phases of the cell cycle, contributing to its antiproliferative effects .

Chemical Reactions Analysis

Radical Bicyclization Reactions

The compound’s synthesis and reactivity often involve domino radical bicyclization processes. Key findings include:

Multicomponent Assembly via N-Centered Radicals

Photocatalytic methods enable the formation of β-spirocyclic pyrrolidines:

  • Reactants : N-Allylsulfonamides and alkenes .

  • Conditions : UV-150 photoreactor at 34°C, 2.5 min residence time.

  • Scalability : Demonstrated in a decagram-scale synthesis (13.20 g isolated, 70% yield) .

  • Key advantage : Avoids unstable N-haloamine intermediates through one-flow continuous processing .

Nucleophilic Substitutions and Rearrangements

The acetate group and spirocyclic framework facilitate:

  • Nucleophilic acyl substitutions : Reactivity at the acetate ester site enables derivatization with amines or alcohols under mild basic conditions.

  • Ring-opening rearrangements : Acidic or thermal conditions induce spirocyclic ring cleavage, forming fused bicyclic amines or lactams.

Stereochemical Influence on Reactivity

The (5S,6S) configuration critically impacts reaction pathways:

  • Diastereoselectivity : Radical bicyclization favors trans-configured products due to steric hindrance between the azaspiro framework and substituents .

  • Enantioselective synthesis : Palladium-catalyzed methods achieve up to 99% enantiomeric excess (ee) for minor diastereomers when paired with Hayashi–Jørgensen catalysts (e.g., in ethyl acetate solvent) .

Comparative Reaction Data

The table below summarizes reaction methodologies and outcomes:

Reaction TypeConditionsYieldSelectivityKey Catalyst/InitiatorSource
Radical BicyclizationEt₃B, RT, 3 h30–70%trans up to 4.5:1Et₃B
Photocatalytic AssemblyUV light, 34°C, 2.5 min70%N/ANone
Enantioselective SynthesisPd₂(dba)₃, EtOAc, 24 h63–95%88–99% eeHayashi–Jørgensen

Mechanistic Insights

  • Radical propagation : Alkoxyaminyl radicals form during bicyclization, driving spirocycle assembly via sequential C–N and C–C bond formation .

  • Steric control : Bulky substituents on oxime ethers direct radical recombination to favor less sterically hindered pathways .

  • Solvent effects : Polar solvents like ethyl acetate improve enantiocontrol by stabilizing transition states in asymmetric catalysis .

Challenges and Limitations

  • Side reactions : Aryl radical intermediates in bicyclization often undergo premature reduction, reducing yields .

  • Scale-up variability : Photocatalytic methods require precise control of UV exposure and flow rates to maintain efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Hydroxymethyl vs. Acetate Substituents
  • (5R(S),6R(S))-2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol (1b): The hydroxyl group at the 6-position enables nucleophilic reactions (e.g., bromination with PPh₃-CBr₄, yielding HBr salts in 65% yield) but reduces stability under acidic/oxidative conditions . Lower lipophilicity (logP ~1.2) compared to the acetate derivative (logP ~2.5), impacting membrane permeability .
  • (5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate: The acetate ester confers resistance to oxidation and facilitates hydrolysis under alkaline conditions to regenerate hydroxylated intermediates . Enhanced stability in biological matrices, as evidenced by its use in spin-label synthesis with >40% overall yield from commercial precursors .
(b) Ketone vs. Ester Functionalization
  • 6-Azaspiro[3.5]nonan-7-one: Smaller spiro ring (3.5 vs. 4.4) reduces steric hindrance, favoring ring-opening reactions. The ketone group enables condensation reactions but lacks the ester’s hydrolytic versatility .

Q & A

Q. What role do non-covalent interactions play in the compound’s solid-state structure?

  • Methodological Answer : Analyze crystal packing via Hirshfeld surface analysis to quantify hydrogen bonding, π-π stacking, and van der Waals interactions. Pair with thermogravimetric analysis (TGA) to assess stability influenced by these interactions .

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